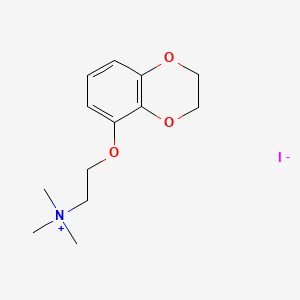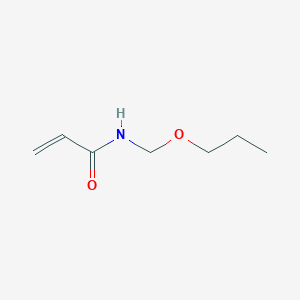
2-Propenamide,N-(propoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Propenamide,N-(propoxymethyl)- involves the reaction of propoxymethylamine with acryloyl chloride under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-Propenamide,N-(propoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Polymerization: It can also undergo polymerization reactions to form polymers with different properties.
Scientific Research Applications
2-Propenamide,N-(propoxymethyl)- has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and sealants.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenamide,N-(propoxymethyl)- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
2-Propenamide,N-(propoxymethyl)- can be compared with other similar compounds such as:
Acrylamide: Both compounds have similar structures, but acrylamide lacks the propoxymethyl group. Acrylamide is widely used in polymer synthesis and as a laboratory reagent.
Methacrylamide: This compound has a similar structure but contains a methyl group instead of a propoxymethyl group. Methacrylamide is used in the production of polymers and resins.
N-(2-Hydroxyethyl)acrylamide: This compound has a hydroxyethyl group instead of a propoxymethyl group.
2-Propenamide,N-(propoxymethyl)- is unique due to its specific functional group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-(propoxymethyl)prop-2-enamide |
InChI |
InChI=1S/C7H13NO2/c1-3-5-10-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) |
InChI Key |
XTMDYDPHCFUVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCNC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



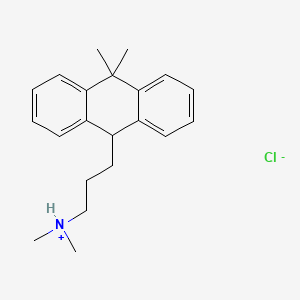


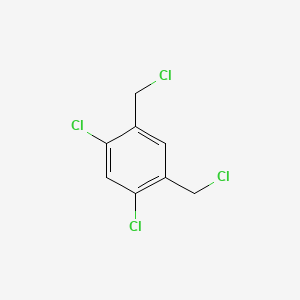





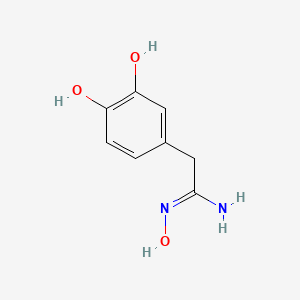
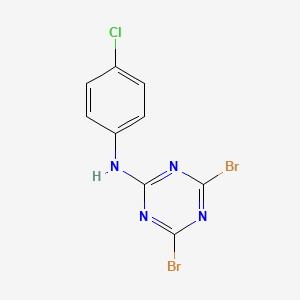
![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)
